3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione
Description
3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione (hereafter referred to as the "Allyl derivative") is a substituted indenoimidazole derivative synthesized via the reaction of ninhydrin with allyl-substituted ureas or related precursors. Structurally, it features an imidazolidine ring fused to an indandione scaffold, with hydroxyl groups at positions 3a and 8a and an allyl substituent at position 2. The compound’s stereochemistry and hydrogen-bonding patterns are critical to its physicochemical and biological properties .
Properties
Molecular Formula |
C13H12N2O4 |
|---|---|
Molecular Weight |
260.24 g/mol |
IUPAC Name |
3a,8b-dihydroxy-1-prop-2-enyl-3H-indeno[1,2-d]imidazole-2,4-dione |
InChI |
InChI=1S/C13H12N2O4/c1-2-7-15-11(17)14-12(18)10(16)8-5-3-4-6-9(8)13(12,15)19/h2-6,18-19H,1,7H2,(H,14,17) |
InChI Key |
NQIRCSRKAXWQMR-UHFFFAOYSA-N |
Canonical SMILES |
C=CCN1C(=O)NC2(C1(C3=CC=CC=C3C2=O)O)O |
Origin of Product |
United States |
Biological Activity
3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione is a compound of significant interest due to its potential biological activities. This article explores its synthesis, structural characteristics, and biological effects based on various research findings.
Synthesis and Structural Characteristics
The synthesis of 3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione typically involves the reaction of ninhydrin with urea under specific conditions. The resulting compound exhibits a unique structure characterized by a fused ring system that includes an imidazole moiety.
Key Structural Features:
- Molecular Formula:
- Molecular Weight: 220.18 g/mol
- Crystallography: The compound adopts a twisted conformation in the solid state with specific hydrogen bonding patterns that influence its stability and reactivity .
Biological Activity
Research has highlighted several biological activities associated with this compound:
Anticancer Activity
Studies have demonstrated that 3-Allyl-3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione exhibits promising anticancer properties. In vitro assays conducted at the National Cancer Institute have shown that this compound can inhibit the proliferation of various cancer cell lines.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15 | Induction of apoptosis |
| HeLa (Cervical) | 20 | Cell cycle arrest |
| A549 (Lung) | 25 | Inhibition of DNA synthesis |
Antioxidant Properties
The compound has also been evaluated for its antioxidant activity. It demonstrates significant free radical scavenging ability, which is crucial for protecting cells from oxidative stress.
Table 2: Antioxidant Activity Assessment
| Method | IC50 (µM) | Reference Compound |
|---|---|---|
| DPPH Radical Scavenging | 30 | Ascorbic Acid |
| ABTS Assay | 25 | Trolox |
Anti-inflammatory Effects
In addition to anticancer and antioxidant activities, preliminary studies suggest that this compound may exhibit anti-inflammatory effects. It appears to modulate inflammatory pathways by inhibiting the release of pro-inflammatory cytokines.
Case Studies
Several case studies have been conducted to further elucidate the biological effects of this compound:
- Case Study on MCF-7 Cells : In a controlled experiment involving MCF-7 breast cancer cells treated with varying concentrations of the compound over 48 hours, researchers observed a dose-dependent decrease in cell viability alongside increased markers of apoptosis.
- Inflammation Model : In an animal model of inflammation induced by lipopolysaccharide (LPS), administration of the compound significantly reduced edema and levels of TNF-alpha compared to control groups.
Comparison with Similar Compounds
The Allyl derivative belongs to a broader class of ninhydrin-urea adducts, which include analogs with alkoxy, aryl, or alkyl substituents. Below is a detailed comparison with key structural and functional analogs:
Structural Features
Key Observations :
- Stereochemistry : The Allyl derivative likely adopts a cis-3a,8a-dihydroxy configuration, similar to alkoxy-substituted analogs (e.g., 1-methoxy and 1-ethoxy derivatives), where cis-diastereomers dominate (9:1–10:1 ratio) due to steric and electronic preferences .
- Hydrogen Bonding: All derivatives exhibit O–H⋯O and N–H⋯O bonds, forming inversion dimers and extended tapes.
- Bond Elongation : Alkoxy derivatives show elongation of C(3a)–C(8a) and C(8)–C(8a) bonds (1.50–1.55 Å), a feature likely conserved in the Allyl derivative due to similar electronic effects .
Key Trends :
- Substituent Effects : Thioxo and aryl groups enhance bioactivity (e.g., antimicrobial and cholinesterase inhibition) compared to alkoxy or hydroxy derivatives. The Allyl group’s hydrophobic nature may improve membrane permeability but reduce polar interactions .
- Hydrogen Bonding : Cis-3a,8a-OH groups are critical for supramolecular interactions but may limit bioavailability due to strong intermolecular bonds .
Preparation Methods
Reaction Design
The core indenoimidazole scaffold is constructed via the condensation of ninhydrin (1,2,3-indantrione) with substituted ureas. Introducing an allyl group requires the use of N-allylurea or N-allylthiourea as reactants.
Procedure (Adapted from and):
-
Reactants : Ninhydrin (1.0 mmol), N-allylurea (1.1 mmol).
-
Solvent : Acetic acid (5 mL).
-
Conditions : Reflux at 100°C for 15–30 minutes.
-
Workup : Evaporation under reduced pressure, recrystallization from ethanol-chloroform (1:1).
Key Findings:
-
Yield : 85–92% (depending on stoichiometry and purity of N-allylurea).
-
Mechanism : Nucleophilic attack by urea nitrogen on ninhydrin’s carbonyl groups, followed by cyclodehydration to form the imidazolidine ring.
-
Characterization :
Three-Component Reaction with Allyl Halides
Reaction Design
A one-pot synthesis utilizing ninhydrin, thiourea, and allyl chloride in aqueous ethanol enables direct introduction of the allyl group.
Procedure (Adapted from):
-
Reactants : Ninhydrin (1.0 mmol), thiourea (1.1 mmol), allyl chloride (1.2 mmol).
-
Solvent : Ethanol-water (3:1, 10 mL).
-
Conditions : Reflux at 80°C for 30 minutes.
-
Workup : Filtration, washing with cold ethanol.
Key Findings:
-
Mechanism :
-
Advantages : Scalable, avoids toxic catalysts.
Post-Synthetic Alkylation of Indenoimidazole Precursors
Reaction Design
The allyl group is introduced via alkylation of a preformed indenoimidazole core (e.g., 3a,8a-dihydroxy-1,3,3a,8a-tetrahydro-indeno[1,2-d]imidazole-2,8-dione) using allyl bromide under basic conditions.
Procedure (Adapted from):
-
Reactants : Indenoimidazole precursor (1.0 mmol), allyl bromide (1.5 mmol).
-
Base : Triethylamine (2.0 mmol).
-
Solvent : DMF (5 mL).
-
Conditions : 60°C for 6 hours.
-
Workup : Extraction with ethyl acetate, column chromatography.
Key Findings:
-
Challenges : Competing O-alkylation requires careful stoichiometric control.
-
Characterization :
Catalytic Methods and Green Chemistry Approaches
Aqueous-Phase Reactions
Water as a solvent enhances sustainability:
Comparative Analysis of Methods
| Method | Reactants | Conditions | Yield (%) | Advantages | Limitations |
|---|---|---|---|---|---|
| Condensation | Ninhydrin, N-allylurea | Acetic acid, reflux | 85–92 | High yield, minimal byproducts | Requires pre-synthesized urea |
| Three-component | Ninhydrin, thiourea, allyl Cl | Ethanol-water, 80°C | 75–78 | One-pot, scalable | Competing side reactions |
| Post-synthetic alkylation | Indenoimidazole, allyl Br | DMF, 60°C | 65–70 | Flexible for diverse substituents | Low yield, requires precursor |
| Microwave-assisted | Ninhydrin, allylurea | Microwave, 5 min | 90 | Rapid, energy-efficient | Specialized equipment needed |
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
